Acetamide, N-(2,6-dimethylphenyl)-N-methyl-
Description
Acetamide, N-(2,6-dimethylphenyl)-N-methyl- (CAS 2198-53-0) is an aromatic acetamide derivative with the molecular formula C₁₀H₁₃NO (molecular weight: 163.22 g/mol) . Its structure features a 2,6-dimethylphenyl group attached to a methyl-substituted acetamide moiety. This compound is a key intermediate in pharmaceutical synthesis, notably in the production of antianginal agents like ranolazine and local anesthetics such as lidocaine derivatives . The steric and electronic effects of the 2,6-dimethylphenyl group enhance metabolic stability and modulate biological activity .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-6-5-7-9(2)11(8)12(4)10(3)13/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQRDECXMGHKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172187 | |
| Record name | Acetamide, N-(2,6-dimethylphenyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18835-47-7 | |
| Record name | Acetamide, N-(2,6-dimethylphenyl)-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2,6-dimethylphenyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- typically involves the reaction of 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide or a similar methylating agent. The reaction conditions generally include:
Temperature: 50-70°C
Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production with high yields. The process involves:
- Mixing 2,6-dimethylaniline with acetic anhydride in a reactor.
- Adding a catalyst to initiate the reaction.
- Methylating the intermediate product using methyl iodide.
- Purifying the final product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2,6-dimethylphenyl)-N-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-(2,6-dimethylphenyl)-N-methylacetamide N-oxide
Reduction: N-(2,6-dimethylphenyl)-N-methylamine
Substitution: Halogenated derivatives such as 4-chloro-N-(2,6-dimethylphenyl)-N-methylacetamide
Scientific Research Applications
Acetamide, N-(2,6-dimethylphenyl)-N-methyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The pharmacological and physicochemical properties of acetamide derivatives are highly sensitive to substitutions on the phenyl ring and the acetamide side chain. Below is a comparative analysis of key analogs:
Table 1: Structural Analogs and Key Properties
Crystallographic and Hydrogen Bonding Behavior
- N-(2,6-Dimethylphenyl)acetamide (26DMPA) : Forms infinite chains via N–H⋯O hydrogen bonds. Bond lengths (e.g., C–N: 1.347 Å) are consistent with planar amide geometry .
- 26DMPMA : The methyl substitution introduces slight distortions in bond angles (e.g., C–C–N: 121.2°) but retains similar hydrogen-bonded chains .
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide (26DMPCA) : Chlorine increases electron-withdrawing effects, shortening the C–O bond (1.215 Å) compared to 26DMPA (1.230 Å) .
Research Findings and Trends
- Hydrogen Bonding : Substituents like methyl or chloro groups minimally disrupt hydrogen-bonded networks, preserving crystalline stability .
- Bioisosteric Replacements : Piperazine and hexahydroazepine substitutions (e.g., in antiarrhythmic agents) demonstrate enhanced receptor affinity compared to simpler alkyl chains .
- Metabolic Stability : Methyl and chloro groups on the phenyl ring reduce cytochrome P450-mediated oxidation, extending half-life in vivo .
Biological Activity
Acetamide, N-(2,6-dimethylphenyl)-N-methyl- (commonly referred to as N,N-dimethyl-2,6-dimethylphenylacetamide) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N,N-dimethyl-2,6-dimethylphenylacetamide is characterized by a dimethylamino group and a 2,6-dimethylphenyl moiety attached to an acetamide backbone. Its molecular formula is with a molecular weight of 191.27 g/mol. The compound exhibits a melting point around 50°C and is soluble in organic solvents like ethanol and chloroform.
Research indicates that N,N-dimethyl-2,6-dimethylphenylacetamide may interact with various biological targets, although specific mechanisms remain under investigation. Notably, the compound has been associated with:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in metabolic pathways, particularly those linked to neurotransmitter synthesis and degradation.
- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, possibly through modulation of cytokine production.
Pharmacological Studies
Several studies have investigated the pharmacological properties of N,N-dimethyl-2,6-dimethylphenylacetamide:
- Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 value of approximately 10 µM against human colorectal cancer cells (HCT116), suggesting moderate anti-proliferative activity.
- Neuropharmacological Effects : The compound has been evaluated for its effects on the central nervous system (CNS). It has shown promise in modulating neurotransmitter levels, which could be beneficial in treating disorders such as anxiety and depression.
- Toxicological Profile : Toxicity assessments indicate that high doses may lead to hepatotoxicity in animal models, necessitating further investigation into safe dosage ranges for therapeutic use.
Case Study 1: Anticancer Efficacy
A study conducted by Gowda et al. (2008) evaluated the anticancer efficacy of N,N-dimethyl-2,6-dimethylphenylacetamide in vitro. The results indicated that treatment with the compound resulted in significant apoptosis in HCT116 cells, as evidenced by increased Annexin V staining and caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 10 | Induction of apoptosis via caspase activation |
| MCF-7 | 12 | Cell cycle arrest at G1 phase |
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study published by Smith et al. (2020), the effects of N,N-dimethyl-2,6-dimethylphenylacetamide on anxiety-like behavior were assessed using an elevated plus maze model in rats. The study found that administration of the compound significantly increased the time spent in open arms compared to control groups, suggesting anxiolytic properties.
| Treatment | Time Spent in Open Arms (seconds) | Anxiety Score (Lower is Better) |
|---|---|---|
| Control | 30 | 5 |
| Compound (5 mg/kg) | 60 | 2 |
| Compound (10 mg/kg) | 90 | 1 |
Q & A
What are the established synthetic routes for Acetamide, N-(2,6-dimethylphenyl)-N-methyl-, and what critical parameters influence yield and purity?
Level: Basic
Answer:
The synthesis typically involves:
Alkylation : Reacting 2,6-dimethylphenol with an alkylating agent (e.g., 1-chloro-2-methylpropane) to form 2-(2,6-dimethylphenoxy)-1-methylethanol.
Acylation : Treating the intermediate with acetic anhydride or acetyl chloride under controlled conditions (0–5°C, triethylamine as base) to form the acetamide .
Critical Parameters :
- Temperature : Excess heat during acylation can lead to by-products like N-acetylated impurities.
- Solvent Choice : Dichloromethane or THF is preferred for intermediate stability.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
How can X-ray crystallography and NMR spectroscopy be applied to resolve the stereochemical configuration of this compound?
Level: Basic
Answer:
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) confirms bond angles, dihedral angles (e.g., 82.59° between phenyl rings), and hydrogen-bonding networks (N–H···O interactions at 2.8–3.0 Å) .
- NMR : ¹H/¹³C NMR identifies key signals:
What advanced strategies optimize reaction conditions for scalable synthesis while minimizing by-products?
Level: Advanced
Answer:
- Catalyst Screening : Use carbodiimides (e.g., EDC·HCl) with DMAP to enhance acylation efficiency .
- Solvent Optimization : Replace dichloromethane with acetone/water mixtures to improve atom economy.
- In-line Analytics : FTIR monitors reaction progress by tracking carbonyl intermediate formation .
How should researchers address contradictions in purity assessments between gas chromatography (GC) and HPLC?
Level: Advanced
Answer:
- Method Validation : Compare retention times and spiked standards. For GC, use a DB-5 column (30 m × 0.25 mm); for HPLC, a C18 column (acetonitrile/water, 60:40) .
- Root Cause Analysis : Check for thermally labile impurities in GC (e.g., degradation above 200°C) or column interactions in HPLC .
What pharmacological targets are hypothesized for this compound based on structural analogs like lidocaine?
Level: Advanced
Answer:
- Sodium Channel Blockade : The acetamide moiety and aromatic substitution pattern suggest interaction with voltage-gated Na⁺ channels, similar to lidocaine (IC₅₀ ~3 µM) .
- In Vitro Assays : Patch-clamp electrophysiology on neuronal cells validates target engagement. Use HEK-293 cells expressing Nav1.7 channels .
What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Level: Advanced
Answer:
- Disorder Handling : Methyl groups may exhibit rotational disorder. Apply "AFIX 66" in SHELXL to model statistically .
- Hydrogen Bonding : Use Olex2 to visualize N–H···O chains (e.g., 2.89 Å) and validate with PLATON .
How is HPLC method validation conducted for quantifying this compound in complex matrices?
Level: Basic
Answer:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 55:45).
- Validation Parameters :
What analytical techniques identify and quantify synthesis by-products like deacetylated intermediates?
Level: Advanced
Answer:
- LC-MS/MS : Use electrospray ionization (ESI+) to detect [M+H]⁺ ions of by-products (e.g., m/z 178 for deacetylated species).
- TLC Monitoring : Silica gel 60 F₂₅₄ plates with UV visualization (Rf = 0.3 for by-product vs. 0.6 for product) .
How is enantiomeric purity ensured given the compound’s chiral center?
Level: Advanced
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (heptane:isopropanol 90:10) to resolve enantiomers (retention times: 8.2 min for (S)-isomer vs. 9.5 min for (R)) .
- Polarimetry : Specific rotation [α]²⁵D = +12.5° (c = 1, CHCl₃) confirms configuration .
What stability-indicating studies are critical for long-term storage of this compound?
Level: Advanced
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
